3-(Adamantan-1-YL)-3-oxopropanal
Description
Historical Context and Evolution of Adamantane (B196018) Chemistry in Organic Synthesis
The story of adamantane begins in 1933, when it was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. researchgate.net Its name, derived from the Greek adamantinos (meaning "like steel or diamond"), reflects the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice. researchgate.net This unique, rigid, and virtually strain-free tricyclic hydrocarbon (C₁₀H₁₆) initially presented a significant synthetic challenge. researchgate.netorganic-chemistry.org
While its existence was postulated as early as 1924, the first successful laboratory synthesis was not achieved until 1941 by Vladimir Prelog. researchgate.netorganic-chemistry.org This five-stage process, however, was impractical due to its extremely low yield. researchgate.net A major breakthrough came in 1957 when Paul von Ragué Schleyer discovered a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene, which made adamantane and its derivatives widely available for research. organic-chemistry.org This discovery catalyzed the rapid expansion of adamantane chemistry, transforming it from a chemical curiosity into a versatile building block in organic synthesis. organic-chemistry.orgscilit.com Early research focused on its fundamental reactivity, particularly the functionalization of its tertiary (bridgehead) positions. pressbooks.pub
Significance of Adamantane Derivatives in Contemporary Chemical Research
The adamantane cage is far more than a structural novelty; its incorporation into molecules imparts a range of desirable properties. asianpubs.orgresearchgate.net The bulky, three-dimensional, and highly lipophilic nature of the adamantyl group can significantly influence a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. beilstein-journals.org This has led to the development of numerous adamantane-based drugs. pressbooks.pubnih.gov For instance, amantadine (B194251) and rimantadine (B1662185) were early examples of antiviral drugs effective against Influenza A. pressbooks.pubnih.gov
Beyond medicine, adamantane derivatives are crucial in materials science and nanotechnology. researchgate.netresearchgate.net Their thermal stability and rigid structure make them ideal components for specialty polymers and thermally stable lubricants. researchgate.net The adamantane scaffold serves as a rigid, predictable anchor or spacer in supramolecular chemistry and in the design of molecular machines. asianpubs.orgresearchgate.net The unique properties conferred by the adamantane moiety continue to drive research into new derivatives with applications ranging from catalysis to advanced materials. researchgate.net
Overview of β-Keto Aldehydes in Synthetic Methodologies and Their Reactivity
β-Keto aldehydes, also known as α,γ-dicarbonyl compounds, are a class of organic molecules characterized by a ketone and an aldehyde group separated by a methylene (B1212753) group. This arrangement results in a highly versatile and reactive chemical entity. The hydrogen atoms on the central methylene group (the α-carbon) are particularly acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, facilitating the formation of a stable enolate ion. nih.gov
This inherent reactivity makes β-keto aldehydes valuable intermediates in organic synthesis. They readily undergo a variety of chemical transformations:
Keto-Enol Tautomerism: β-Keto aldehydes exist in a dynamic equilibrium with their corresponding α,β-unsaturated β-hydroxy ketone (enol) form. In many cases, particularly in the presence of a base, the enolate salt is the more stable and readily isolable form.
Condensation Reactions: The aldehyde and ketone functionalities, along with the acidic α-protons, allow for a wide range of condensation reactions. A key application is in the synthesis of heterocyclic compounds, where the dicarbonyl moiety can react with binucleophiles like hydrazines, ureas, or amidines to form pyrazoles, pyrimidines, and other ring systems. asianpubs.org
Nucleophilic Addition: Both carbonyl groups are susceptible to nucleophilic attack. However, the aldehyde is generally more reactive than the ketone due to less steric hindrance and greater electrophilicity. nih.gov This differential reactivity can often be exploited for selective transformations.
Alkylation and Acylation: The enolate formed at the central carbon can act as a nucleophile, allowing for the introduction of alkyl or acyl groups at this position.
The synthesis of β-keto aldehydes is most commonly achieved through a Claisen condensation reaction between a methyl ketone and a formate (B1220265) ester, such as ethyl formate. organic-chemistry.org
Structural Features and Core Chemical Relevance of 3-(Adamantan-1-YL)-3-oxopropanal
Structural Features: this compound (Molecular Formula: C₁₃H₁₈O₂) incorporates the rigid adamantane cage directly attached to a β-keto aldehyde functional group. This structure is characterized by the juxtaposition of the bulky, non-polar adamantyl group and the highly polar, reactive dicarbonyl system. Due to keto-enol tautomerism, the compound can exist in equilibrium between the aldehyde-ketone form and the enol form, 3-(Adamantan-1-yl)-1-hydroxyprop-1-en-3-one. In the presence of a base like sodium ethoxide, it is readily converted to its stable sodium enolate salt, sodium 4-(1-adamantyl)-3-oxo-1-buten-1-olate. nih.gov
Interactive Table: Physicochemical Properties of Adamantane
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | researchgate.net |
| Molar Mass | 136.23 g/mol | researchgate.net |
| Melting Point | 269-271 °C (in sealed tube) | researchgate.net |
| Appearance | White crystalline solid | researchgate.net |
| Symmetry | Td point group | researchgate.net |
| Dipole Moment | 0 D | researchgate.net |
Synthesis: The primary route to this compound is through the Claisen condensation of 1-acetyladamantane with an excess of ethyl formate in the presence of a strong base, such as sodium ethoxide or sodium metal, in an anhydrous ether solvent. nih.gov The reaction proceeds via the formation of the enolate of 1-acetyladamantane, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto aldehyde. However, under these basic conditions, the product is immediately deprotonated to form the thermodynamically stable sodium enolate salt, which can be isolated as a solid. nih.gov Careful acidification of this salt would be required to generate the free β-keto aldehyde, which may be less stable than its enolate form.
Core Chemical Relevance: The primary relevance of this compound lies in its utility as a synthetic building block, particularly for the construction of adamantane-containing heterocyclic systems. The stable sodium enolate salt is a key intermediate that can be directly used in subsequent reactions. Research has shown that the reaction of sodium 4-(1-adamantyl)-3-oxo-1-buten-1-olate with amine hydrochlorides leads to the formation of β-aminovinyl ketones of the adamantane series. nih.gov This transformation highlights the compound's role as a precursor to more complex structures with potential biological applications.
Research Scope and Objectives for Investigations into this compound
The research involving this compound and its enolate salt is primarily focused on synthetic organic chemistry, with the overarching objective of creating novel adamantane-substituted compounds. The specific goals of these investigations include:
Synthesis of Heterocycles: Utilizing the 1,3-dicarbonyl functionality as a handle to react with various dinucleophiles (e.g., hydrazines, amidines, ureas) to construct a diverse range of adamantane-containing heterocycles such as pyrazoles, pyrimidines, and isoxazoles. beilstein-journals.org The adamantane moiety is introduced to potentially enhance the lipophilicity and biological activity of these heterocyclic cores. beilstein-journals.org
Development of Novel Bioactive Molecules: The adamantane group is a known pharmacophore that can improve the therapeutic properties of a drug. pressbooks.pubasianpubs.org By attaching it to synthetically versatile scaffolds derived from this compound, researchers aim to develop new lead compounds for drug discovery programs. beilstein-journals.org
Exploration of Reaction Mechanisms: Investigating the reactivity of the sterically hindered adamantyl ketone and the adjacent aldehyde to understand how the bulky adamantane group influences reaction pathways, selectivity, and yields in condensation and addition reactions.
In essence, this compound is not typically an end-product but rather a strategic intermediate, providing a gateway from simple adamantane precursors to a wide array of more complex and potentially functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-adamantyl)-3-oxopropanal |
InChI |
InChI=1S/C13H18O2/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 |
InChI Key |
DNTBEPSXLFPHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Adamantan 1 Yl 3 Oxopropanal
Retrosynthetic Analysis of the Adamantane-β-Keto Aldehyde Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.org For 3-(Adamantan-1-yl)-3-oxopropanal, a primary disconnection can be made at the carbon-carbon bond between the adamantyl group and the propanal chain. This leads to two key synthons: an adamantyl cation or a related electrophilic species and a nucleophilic three-carbon unit representing the β-keto aldehyde or a precursor.
A plausible retrosynthetic pathway would involve:
Target: this compound
Disconnection 1 (C-C bond): Adamantane-1-carbonyl derivative (e.g., acid chloride, ester) and a two-carbon nucleophile (e.g., enolate of acetaldehyde).
Disconnection 2 (Functional Group Interconversion): Adamantane (B196018) itself, which would require a subsequent functionalization step.
This analysis highlights the two main challenges: the introduction of functionality onto the adamantane core and the formation of the β-keto aldehyde moiety.
Strategies for the Functionalization of the Adamantane Core
The adamantane cage is a highly stable, strain-free hydrocarbon. wikipedia.org Its functionalization requires specific and often robust chemical methods.
Direct C–H functionalization is an attractive strategy as it avoids pre-functionalized starting materials. researchgate.net Radical-based reactions are particularly effective for converting adamantane's C-H bonds to C-C bonds, allowing for the introduction of various functional groups, including carbonyls. researchgate.netrsc.orgrsc.org These reactions often exploit the unique stability of adamantyl radicals. rsc.orgrsc.org Photocatalysis and H-atom transfer (HAT) catalysis have emerged as powerful tools for the selective functionalization of the strong tertiary C-H bonds of adamantane. chemrxiv.org
Key Research Findings in C-H Functionalization:
| Method | Reagents/Catalysts | Key Features |
| Radical Carbonylation | Photocatalyst (e.g., TBADT) | Three-component synthesis of adamantyl ketones. rsc.org |
| Photoredox/HAT Catalysis | Amine-based catalysts | High chemoselectivity for 3° C-H bonds. chemrxiv.org |
| Directed C-H Functionalization | Palladium catalysts | Enables 1,2-disubstitution patterns. researchgate.netthieme-connect.com |
The adamantane framework can be constructed from bicyclic precursors or through ring expansion/contraction reactions. nih.gov The protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of 1,2-disubstituted adamantanes. nih.gov These rearrangements often proceed through carbocationic intermediates, such as in the Wagner-Meerwein rearrangement. uni-giessen.de Sila-Wagner-Meerwein rearrangements have also been explored for the synthesis of germasila-adamantanes. nih.gov
Examples of Rearrangement Strategies:
| Precursor Type | Reaction Type | Product |
| Protoadamantane (B92536) | Acid-catalyzed rearrangement | 1,2-disubstituted adamantanes nih.gov |
| Noradamantane | Ritter reaction followed by rearrangement | 1,2-disubstituted adamantyl amines nih.gov |
| Bicyclo[3.3.1]nonanes | Acid-promoted cyclization | Substituted adamantanones ucla.edu |
A more traditional approach involves starting with a pre-functionalized adamantane derivative. Adamantane-1-carboxylic acid and adamantanone are common and versatile starting materials. researchgate.netorgsyn.org
From Adamantane-1-carboxylic acid: This acid can be converted to the corresponding acid chloride, which can then react with a suitable nucleophile to form the keto group. acs.org It can also be used to synthesize 1-n-alkyl adamantanes by reaction with n-alkyl lithium reagents. dtic.mil Furthermore, it can react with azoles in concentrated sulfuric acid to yield bifunctional adamantane derivatives. mdpi.com
From Adamantanone: Adamantanone can undergo various reactions, including intramolecular ring expansions, to yield substituted homoadamantanes. rsc.org It can also serve as a precursor for 1,2-disubstituted adamantanes through reactions like the Demjanov reaction. nih.gov
Methodologies for the Introduction and Formation of the β-Keto Aldehyde Moiety
The β-keto aldehyde is a reactive functional group that requires careful synthetic planning.
Several classic and modern carbon-carbon bond-forming reactions can be employed to construct the dicarbonyl system. fiveable.methesciencehive.co.uk
Claisen Condensation: A common method for synthesizing β-keto esters involves the condensation of an ester with another ester or a ketone. organic-chemistry.orgnih.gov In the context of this compound, a mixed Claisen condensation between an adamantyl ester and an acetate (B1210297) derivative could be envisioned.
Acylation of Enolates: The enolate of a ketone can be acylated to form a β-dicarbonyl compound. nih.gov For instance, the enolate of adamantanone could potentially be acylated with a formylating agent.
Aldol-Type Reactions: The aldol (B89426) reaction, which involves the reaction of two carbonyl compounds, is a cornerstone of C-C bond formation. fiveable.me A directed aldol condensation could potentially be used to construct the target molecule.
Reactions with Diazo Compounds: Aldehydes can react with ethyl diazoacetate in the presence of a Lewis acid catalyst to produce β-keto esters. organic-chemistry.orgacs.org This offers a route to a precursor of the target β-keto aldehyde.
Michael Addition: The Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated carbonyl compound is a well-established method for C-C bond formation. nih.gov While not directly applicable to the final product, it is a key reaction in the synthesis of related dicarbonyl systems.
Selective Oxidation and Functional Group Interconversion Strategies
The introduction of oxygen-containing functional groups onto the adamantane scaffold is a cornerstone of adamantane chemistry. researchgate.net Direct oxidative functionalization of adamantane typically yields a mixture of isomeric alcohols and a ketone, with the product ratio depending on the oxidant, catalyst, and reaction conditions. researchgate.net For the synthesis of this compound, selective oxidation can be envisioned at different stages of the synthetic sequence.
Functional group interconversions are pivotal in elaborating the desired 3-oxopropanal sidechain from more readily accessible adamantane derivatives. researchgate.netd-nb.info For instance, a common precursor, 1-adamantanecarboxylic acid, can be converted to its acyl chloride, which then serves as an electrophile for the introduction of the remaining two carbons of the sidechain. cas.cz Subsequent selective oxidation of a suitable precursor, such as an alcohol, would then yield the target aldehyde.
A plausible strategy involves the selective oxidation of a precursor like 3-(adamantan-1-yl)propan-1-ol or 3-(adamantan-1-yl)-3-oxopropan-1-ol. Various oxidizing agents are known to convert primary alcohols to aldehydes, with careful selection required to avoid over-oxidation to the carboxylic acid, especially in the presence of the ketone functionality.
| Precursor Functional Group | Target Functional Group | Reagent/Reaction Type | Reference |
| Adamantane C-H | Adamantanol/Adamantanone | Oxidizing agents (e.g., H2O2), Catalysts (e.g., V-substituted polyoxometalates) | researchgate.netresearchgate.net |
| 1-Adamantanecarboxylic acid | 1-Adamantanecarbonyl chloride | Thionyl chloride (SOCl2) | cas.cz |
| 1-Adamantyl ketone | 1-Adamantyl β-ketoaldehyde | Formylation agents (e.g., alkyl formates) | researchgate.net |
| Primary Alcohol | Aldehyde | Selective oxidation (e.g., PCC, Swern oxidation) | mdpi.com |
Table 1: Examples of Selective Oxidation and Functional Group Interconversion Reactions Relevant to Adamantane Chemistry
Directed Synthesis of this compound
The directed synthesis of this compound can be approached through either a stepwise construction of the molecule or through more convergent one-pot and cascade methodologies.
Stepwise syntheses offer a high degree of control over the molecular architecture, allowing for the isolation and purification of intermediates. nih.gov A logical stepwise approach to this compound would involve the initial formation of an adamantyl ketone, followed by the introduction of the formyl group or its synthetic equivalent.
One established method for the preparation of 1-adamantyl ketones is the reaction of 1-adamantanecarbonyl chloride with organometallic reagents such as Grignard reagents. cas.cz For instance, the reaction with a suitable two-carbon nucleophile could be envisioned. However, a more common approach involves the acylation of adamantane.
A potential synthetic route is outlined below:
Acylation of Adamantane: Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 1-acetyladamantane.
Formylation of 1-Acetyladamantane: The resulting ketone can then be formylated at the α-position. This can be achieved through various methods, such as the Claisen condensation with ethyl formate (B1220265) in the presence of a strong base like sodium ethoxide. researchgate.net This reaction would directly yield the target β-ketoaldehyde.
Alternative: Oxidation of a Propargyl Alcohol: An alternative stepwise approach could involve the reaction of 1-adamantanecarbaldehyde with ethynylmagnesium bromide to form 1-(adamantan-1-yl)prop-2-yn-1-ol. Subsequent hydration of the alkyne would yield the corresponding ketone, which could then be selectively oxidized.
One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by avoiding the isolation of intermediates. nih.govresearchgate.net A hypothetical one-pot synthesis of this compound could involve a tandem reaction sequence.
For example, a tandem carbonylation-addition process could be explored. nih.gov In such a reaction, an adamantyl radical, generated photochemically or through other means, could react with carbon monoxide to form an acyl radical. This acyl radical could then be trapped by a suitable two-carbon synthon to construct the 3-oxopropanal sidechain in a single pot.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also a powerful tool in complex molecule synthesis. researchgate.net While the direct application to the target molecule is not explicitly reported, the principles of cascade reactions in building complex adamantane derivatives from simpler precursors are well-established. mdpi.com For instance, a cascade involving a Michael addition followed by a Dieckmann condensation or an aldol-type reaction has been used to construct the adamantane core itself. researchgate.net A similar conceptual framework could be applied to the construction of the sidechain onto a pre-existing adamantane moiety.
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency and selectivity of the synthesis of adamantane-containing compounds are highly dependent on the reaction conditions and the catalysts employed.
Significant research has been directed towards the development of efficient catalysts for the selective oxidation and functionalization of adamantane's C-H bonds. Vanadium-substituted polyoxometalates, for example, have been shown to be effective catalysts for the oxidation of adamantane to 1-adamantanol (B105290) using molecular oxygen. researchgate.net The proposed mechanism involves the initial abstraction of a hydrogen atom from adamantane by the catalyst to form an adamantyl radical, which then undergoes further reactions. researchgate.net
In the context of forming adamantyl ketones, catalysts play a crucial role in controlling side reactions. For instance, in the synthesis of 1-adamantyl ketones via Grignard reagents, the presence of Lewis acids like MgBr₂ can influence the reaction pathway. cas.cz
Photoredox catalysis has also emerged as a powerful tool for the direct functionalization of adamantane, including acylation reactions. nih.gov These reactions often proceed via radical intermediates, and the choice of photocatalyst and additives can significantly impact the regioselectivity and yield.
| Catalyst System | Reaction Type | Mechanistic Feature | Reference |
| Vanadium-substituted phosphomolybdates | Adamantane Oxidation | Radical mechanism, H-abstraction | researchgate.net |
| Lewis Acids (e.g., AlCl₃, MgBr₂) | Friedel-Crafts Acylation, Grignard Reactions | Electrophilic activation, coordination | cas.cz |
| Photoredox Catalysts (e.g., Iridium complexes) | C-H Acylation | Generation of adamantyl radicals via photo-induced electron transfer | nih.gov |
| Copper Complexes | Adamantane Oxidation | Catalytic cycle involving Cu(I)/Cu(II) or Cu(II)/Cu(III) | researchgate.net |
Table 2: Catalysts in Adamantane-Oxo Compound Synthesis
The optimization of reaction parameters such as temperature, solvent, concentration, and reaction time is critical for maximizing the yield and selectivity of the desired product.
In the synthesis of 1-adamantyl ketones from adamantane-1-carbonyl chloride and Grignard reagents, the choice of solvent has been shown to be crucial. For example, replacing a portion of tetrahydrofuran (B95107) (THF) with toluene (B28343) can suppress the formation of undesired 1,3-dione byproducts. cas.cz
Temperature is another key parameter. In many reactions involving adamantane, precise temperature control is necessary to prevent side reactions or decomposition of thermally sensitive intermediates. For instance, in the formylation of ketones, the reaction temperature can influence the equilibrium between different enolates, thereby affecting the regioselectivity of the reaction. researchgate.net
The concentration of reagents and the stoichiometry are also important factors to consider. In catalytic reactions, the catalyst loading needs to be optimized to achieve a balance between reaction rate and cost-effectiveness. The molar ratio of reactants can also dictate the product distribution, as seen in the Grignard reaction where an excess of the organometallic reagent can lead to the reduction of the ketone product to an alcohol. cas.cz
Chemical Reactivity and Transformational Chemistry of 3 Adamantan 1 Yl 3 Oxopropanal
Reactivity Profile of the Adamantyl Group in the Presence of β-Dicarbonyl Functionality
Furthermore, the adamantyl group can participate in reactions under specific conditions. For instance, direct C-H functionalization of the adamantane (B196018) cage is a known transformation, although it often requires harsh conditions or specific catalytic systems. nih.gov However, in the context of 3-(Adamantan-1-yl)-3-oxopropanal, the reactivity is predominantly centered on the more labile β-dicarbonyl portion of the molecule. The electron-donating character of the adamantyl group can also modulate the electronic properties of the carbonyl groups, potentially influencing their susceptibility to nucleophilic attack.
Transformations Involving the β-Keto Aldehyde Moiety
The β-keto aldehyde functionality is the primary site of chemical reactivity in this compound. This moiety possesses two electrophilic centers: the aldehyde carbonyl and the ketone carbonyl. The differential reactivity of these two functional groups allows for selective transformations.
Selective Reactions at the Aldehyde Functionality
Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond. This inherent reactivity difference allows for selective reactions at the aldehyde group of this compound.
Common reactions that can selectively target the aldehyde functionality include:
Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using mild oxidizing agents without affecting the ketone.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using specific reducing agents like sodium borohydride (B1222165) at low temperatures.
Wittig Reaction: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form an alkene.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds.
Selective Reactions at the Ketone Functionality
While the aldehyde is more reactive, selective reactions at the ketone functionality are also possible, often by temporarily protecting the aldehyde group. Once the aldehyde is protected, the ketone can undergo various transformations.
Key reactions involving the ketone group include:
Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone yields tertiary alcohols.
Reduction: Stronger reducing agents can reduce the ketone to a secondary alcohol.
Wittig-type Reactions: While less reactive than the aldehyde, the ketone can undergo olefination under more forcing conditions.
Reactions Engaging Both Carbonyl Groups (e.g., Chelation-Controlled Reactions)
The 1,3-dicarbonyl arrangement in this compound allows for reactions that involve both carbonyl groups simultaneously. These reactions are often facilitated by the formation of a six-membered ring intermediate through chelation with a metal ion.
An important class of reactions in this category is the synthesis of heterocyclic compounds where both carbonyls act as electrophilic sites for a dinucleophilic reagent. Chelation control can influence the stereochemical outcome of reactions by locking the conformation of the β-dicarbonyl unit.
Cyclization and Annulation Reactions Leading to Adamantane-Fused Heterocycles
One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the synthesis of adamantane-containing heterocyclic compounds. The β-keto aldehyde moiety is a versatile building block for constructing various five- and six-membered rings.
Synthesis of Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. nih.govorientjchem.org In the case of this compound, its reaction with hydrazines leads to the formation of adamantyl-substituted pyrazoles.
The general reaction involves the condensation of the hydrazine with the two carbonyl groups of the β-keto aldehyde. The initial attack of the hydrazine can occur at either the aldehyde or the ketone carbonyl. Subsequent cyclization and dehydration yield the pyrazole ring. The regiochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. For instance, the reaction with hydrazine hydrate (B1144303) will yield a different product than the reaction with a substituted hydrazine like phenylhydrazine. jocpr.com These adamantyl-pyrazole derivatives are of interest due to the established biological activities of pyrazole-containing compounds. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| This compound | Hydrazine Hydrate | Adamantyl-substituted pyrazole | nih.gov |
| This compound | Phenylhydrazine | Adamantyl-substituted N-phenylpyrazole | jocpr.com |
Synthesis of Thiazole (B1198619) Derivatives
The 1,3-dicarbonyl unit of this compound is a key synthon for the construction of thiazole rings, a core structure in many biologically active compounds. nih.govresearchgate.net The Hantzsch thiazole synthesis is a classic and widely employed method for this transformation. medmedchem.com This reaction typically involves the condensation of an α-haloketone with a thioamide.
In the context of this compound, the first step would be its conversion to an α-haloketone derivative. This can be achieved through selective halogenation at the C2 position. The resulting 2-halo-3-(adamantan-1-yl)-3-oxopropanal can then be reacted with various thioamides to yield 2,4-disubstituted thiazoles. The adamantyl group would be positioned at the 4-position of the thiazole ring.
A general scheme for this synthesis is as follows:
Scheme 1: General Synthesis of Thiazole Derivatives from this compound

The reaction conditions for the Hantzsch synthesis can be varied, often involving refluxing in a suitable solvent like ethanol. chemmethod.com The choice of thioamide allows for the introduction of various substituents at the 2-position of the thiazole ring, providing a route to a library of adamantyl-substituted thiazole derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Product |
| 2-Halo-3-(adamantan-1-yl)-3-oxopropanal | Thioamide | 4-(Adamantan-1-yl)-2-substituted-thiazole |
Synthesis of Oxazole (B20620) Derivatives
Similar to thiazoles, oxazoles are another important class of five-membered heterocycles with diverse applications. thepharmajournal.com The synthesis of oxazole derivatives from this compound can be achieved through several established methods, most notably the Robinson-Gabriel synthesis and the Bredereck reaction.
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. To utilize this compound in this synthesis, it would first need to be converted to an α-amino ketone, followed by acylation of the amino group. The resulting α-acylamino ketone can then be cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide to furnish the corresponding oxazole.
Alternatively, the Bredereck reaction provides a more direct route. thepharmajournal.com This method involves the reaction of an α-haloketone with a formamide (B127407). thepharmajournal.com As with the thiazole synthesis, the initial step is the α-halogenation of this compound. The resulting α-haloketone can then be treated with formamide to yield the 4-(adamantan-1-yl)oxazole.
Scheme 2: Synthesis of Oxazole Derivatives via the Bredereck Reaction

Modern variations of oxazole synthesis include the use of microwave irradiation to accelerate the reaction and improve yields. ijpsonline.com
| Starting Material | Reagent | Product |
| 2-Halo-3-(adamantan-1-yl)-3-oxopropanal | Formamide | 4-(Adamantan-1-yl)oxazole |
Formation of 1,3-Dithianes and 1,3-Dithiolanes from the Dicarbonyl Unit
The carbonyl groups of this compound can be protected as thioacetals, specifically as 1,3-dithianes or 1,3-dithiolanes. organic-chemistry.org This transformation is valuable in multi-step syntheses where the reactivity of the carbonyl groups needs to be temporarily masked. researchgate.net
The formation of these thioacetals is typically achieved by reacting the dicarbonyl compound with either 1,3-propanedithiol (B87085) (for 1,3-dithianes) or 1,2-ethanedithiol (B43112) (for 1,3-dithiolanes) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgquimicaorganica.org The chemoselective protection of one carbonyl group over the other can be challenging but may be achieved under carefully controlled reaction conditions. Given the different steric environments of the aldehyde and ketone functionalities in this compound, selective protection of the less hindered aldehyde group is generally favored.
Scheme 3: Formation of a 1,3-Dithiane (B146892) from the Aldehyde Moiety

The resulting 1,3-dithiane or 1,3-dithiolane (B1216140) derivatives are stable to a wide range of reaction conditions, allowing for chemical modifications at other parts of the molecule. researchgate.net The carbonyl group can be regenerated by deprotection using various reagents, such as mercury(II) salts or oxidative methods. scribd.com
| Dicarbonyl Compound | Thiol | Product |
| This compound | 1,3-Propanedithiol | 2-(2-(Adamantan-1-yl)-2-oxoethyl)-1,3-dithiane |
| This compound | 1,2-Ethanedithiol | 2-(2-(Adamantan-1-yl)-2-oxoethyl)-1,3-dithiolane |
Other Heterocyclic Ring Systems Derived from this compound
The reactivity of the 1,3-dicarbonyl system in this compound extends to the synthesis of a variety of other heterocyclic rings. For instance, condensation with hydrazines can lead to the formation of pyrazole derivatives. The reaction with hydroxylamine (B1172632) can yield isoxazoles. Furthermore, reaction with ureas or thioureas can produce pyrimidine (B1678525) or thiopyrimidine rings, respectively.
The specific regioisomer formed in these reactions will depend on the relative reactivity of the two carbonyl groups and the reaction conditions employed. The bulky adamantyl group can influence the regioselectivity of these cyclization reactions.
Stereo- and Regioselective Transformations of this compound
The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, in this compound allows for the exploration of regioselective transformations. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone carbonyl, which is flanked by the bulky adamantyl group. This difference in reactivity can be exploited to achieve selective reactions at the aldehyde position.
For example, reduction with mild reducing agents, such as sodium borohydride at low temperatures, would be expected to selectively reduce the aldehyde to a primary alcohol, leaving the ketone intact. Similarly, nucleophilic additions, such as Grignard or Wittig reactions, are likely to occur preferentially at the aldehyde carbonyl.
Stereoselective transformations of the ketone moiety can be achieved using chiral reducing agents or catalysts to produce chiral secondary alcohols. The bulky adamantyl group can play a significant role in directing the stereochemical outcome of such reactions by influencing the approach of the reagent to the carbonyl group.
Exploitation of this compound as a Synthetic Intermediate
The chemical versatility of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The adamantane moiety is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. nih.gov
By utilizing the various chemical transformations discussed above, a wide range of adamantyl-containing heterocyclic and carbocyclic compounds can be synthesized. For example, the synthesis of adamantyl-substituted thiazoles and oxazoles can lead to novel compounds with potential antimicrobial or anticancer activities. nih.govorganic-chemistry.org The ability to selectively functionalize either of the two carbonyl groups provides a powerful tool for building molecular complexity.
Furthermore, the 1,3-dicarbonyl unit can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) and Knoevenagel condensations, further expanding the synthetic utility of this compound. These reactions allow for the elaboration of the carbon skeleton and the introduction of additional functional groups.
Spectroscopic and Structural Elucidation of 3 Adamantan 1 Yl 3 Oxopropanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule in solution. For 3-(Adamantan-1-yl)-3-oxopropanal, a combination of 1D and 2D NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework. It is important to note that β-ketoaldehydes can exist in equilibrium with their enol tautomers, which would lead to an additional set of signals in the NMR spectra, complicating the analysis but also providing valuable insight into the compound's electronic and structural dynamics.
¹H NMR Spectroscopic Analysis and Proton Environment Assessment
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The adamantane (B196018) cage gives rise to characteristic signals due to its high symmetry. The protons of the adamantyl group are typically found in the upfield region of the spectrum. The three distinct proton environments in the 1-substituted adamantane cage are expected to appear as broad singlets or multiplets.
The protons of the propanal chain are significantly influenced by the adjacent carbonyl groups. The aldehydic proton is expected to be the most deshielded, appearing as a triplet far downfield, likely coupled to the adjacent methylene (B1212753) protons. The methylene protons, situated between two electron-withdrawing carbonyl groups, would also be significantly deshielded and would appear as a doublet, coupled to the aldehydic proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehydic-H | 9.5 - 9.8 | Triplet (t) | ~1-3 | Highly deshielded by the carbonyl group. |
| Methylene-H₂ | 3.5 - 4.0 | Doublet (d) | ~1-3 | Situated between two carbonyls (α-protons). |
| Adamantane-H (6H, bridgehead CH) | ~2.1 | Broad Singlet | - | Protons at positions 3, 5, 7. |
| Adamantane-H (3H, bridge CH) | ~1.85 | Broad Singlet | - | Protons closest to the carbonyl group. |
| Adamantane-H (6H, bridge CH₂) | ~1.75 | Broad Singlet | - | Remaining methylene protons of the adamantane cage. |
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization
The ¹³C NMR spectrum is used to characterize the carbon framework of the molecule. The two carbonyl carbons would be the most prominent features, appearing at very low field (downfield). The aldehydic carbonyl carbon is typically observed at a slightly higher chemical shift (more downfield) than the ketonic carbonyl carbon.
The adamantane cage carbons have characteristic chemical shifts. The quaternary carbon atom of the adamantane cage, bonded to the carbonyl group, would be shifted downfield compared to an unsubstituted adamantane. The remaining bridgehead and methylene carbons of the adamantane cage would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Ketone C=O | 205 - 215 | Carbonyl carbon of the ketone. |
| Aldehyde C=O | 195 - 205 | Carbonyl carbon of the aldehyde. |
| Methylene CH₂ | 45 - 55 | Methylene carbon between the two carbonyls. |
| Adamantane C (quaternary) | 40 - 50 | Bridgehead carbon attached to the carbonyl group. |
| Adamantane CH (bridgehead) | ~38 | Bridgehead carbons (positions 3, 5, 7). |
| Adamantane CH₂ (bridge) | ~36 | Methylene carbons of the adamantane cage. |
| Adamantane CH (bridge) | ~28 | Methylene carbons of the adamantane cage. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To confirm the assignments made from 1D spectra, a suite of 2D NMR experiments would be essential. sdsu.eduyoutube.comscience.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the aldehydic proton (~9.6 ppm) and the methylene protons (~3.7 ppm), confirming the -CH₂-CHO fragment. columbia.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methylene protons at ~3.7 ppm to the methylene carbon at ~50 ppm). columbia.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) connectivity and piecing together the molecular structure. emerypharma.com Key expected correlations would include:
The aldehydic proton (~9.6 ppm) to the methylene carbon (~50 ppm) and the ketone carbonyl carbon (~210 ppm).
The methylene protons (~3.7 ppm) to both the aldehyde (~200 ppm) and ketone (~210 ppm) carbonyl carbons.
The adamantane protons closest to the ketone (~1.85 ppm) to the ketone carbonyl carbon (~210 ppm) and the quaternary adamantane carbon (~45 ppm).
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. researchgate.netyoutube.com For this compound, the spectra would be dominated by absorptions from the adamantane cage and the two carbonyl groups.
The most diagnostic peaks would be the C=O stretching vibrations. In a β-dicarbonyl system, these stretches are often coupled. One would expect two distinct C=O stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. The aldehyde C-H stretch typically produces two weak but sharp bands around 2830-2695 cm⁻¹. libretexts.org The adamantane cage would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes in the fingerprint region.
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy | Notes |
| C-H Stretch (Adamantane) | 2850 - 2950 | FTIR, Raman | Strong, characteristic of sp³ C-H bonds. |
| C-H Stretch (Aldehyde) | 2800 - 2850 and 2700 - 2750 | FTIR | Two weak to medium bands, highly diagnostic for aldehydes. |
| C=O Stretch (Asymmetric) | 1720 - 1740 | FTIR (Strong), Raman (Weak) | Ketone and aldehyde carbonyls stretching out of phase. |
| C=O Stretch (Symmetric) | 1690 - 1710 | FTIR (Strong), Raman (Weak) | Carbonyls stretching in-phase. May be influenced by enol form. |
| C-H Bend/Scissor (CH₂) | 1400 - 1450 | FTIR | Bending vibration for the methylene group. |
| Adamantane Skeleton | 700 - 1300 | FTIR, Raman | Complex series of peaks in the fingerprint region. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 206.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206.
The fragmentation would be dominated by cleavages adjacent to the carbonyl groups (alpha-cleavage), which are common fragmentation pathways for ketones and aldehydes. miamioh.eduyoutube.comyoutube.com The most prominent fragmentation would likely be the cleavage of the bond between the adamantyl group and the ketone carbonyl, leading to the formation of a very stable adamantyl cation.
Key Predicted Fragmentation Pathways:
Loss of the formyl-methylene radical (•CH₂CHO): This would result in the formation of the adamantoyl cation, [C₁₀H₁₅CO]⁺, at m/z 163.
Loss of the adamantyl radical (•C₁₀H₁₅): This alpha-cleavage would produce the [OCCH₂CHO]⁺ fragment at m/z 71.
Cleavage of the adamantyl-carbonyl bond: This is the most likely fragmentation, yielding the highly stable adamantyl cation [C₁₀H₁₅]⁺ at m/z 135. This is predicted to be the base peak in the spectrum. libretexts.orgyoutube.com
Loss of a hydrogen atom (H•): Cleavage of the aldehydic hydrogen would lead to a peak at m/z 205 (M-1).
Loss of the formyl group (•CHO): This would generate a peak at m/z 177 (M-29).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 177 | [Ad-CO-CH₂]⁺ | M - CHO |
| 163 | [Ad-CO]⁺ | M - CH₂CHO |
| 135 | [Ad]⁺ | Adamantyl cation (Likely Base Peak) |
| 71 | [OCCH₂CHO]⁺ | M - C₁₀H₁₅ |
Ad = Adamantyl
X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray diffraction on a single crystal provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, studies on other adamantane derivatives provide insight into its likely solid-state behavior. nih.govmdpi.com
The keto-aldehyde portion of the molecule could adopt either a syn or anti conformation in the solid state, and the planarity of this fragment would be of interest. The crystal packing would aim to maximize stabilizing interactions while accommodating the steric bulk of the adamantyl cages. It is also possible for the molecule to crystallize in its more planar enol form, which would lead to strong O-H···O hydrogen bonding, potentially forming dimeric structures.
Determination of Molecular Conformation and Bond Geometries
In the absence of experimental crystallographic data for this compound, its molecular conformation and bond geometries can be predicted using theoretical models such as the Valence Shell Electron Pair Repulsion (VSEPR) theory.
The molecule consists of a bulky, rigid adamantane cage attached to a flexible propanal chain with a ketone group. The adamantane group, a diamondoid hydrocarbon, possesses a highly symmetric and strain-free chair conformation for its constituent cyclohexane (B81311) rings.
The propanal backbone, -C(=O)-CH2-CHO, presents several key features:
Ketone Carbonyl Group: The carbon atom of the ketone group (C=O) attached to the adamantane ring is sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°.
Aldehyde Carbonyl Group: Similarly, the carbon atom of the aldehyde group (CHO) is also sp² hybridized, resulting in a trigonal planar arrangement.
Methylene Bridge: The central methylene (-CH2-) carbon is sp³ hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°.
Due to the free rotation around the single bonds, the propanal chain can adopt various conformations. However, intramolecular interactions, such as dipole-dipole interactions between the two carbonyl groups, and steric hindrance from the bulky adamantane group would influence the most stable conformation. It is likely that the molecule adopts a conformation that minimizes steric clash and optimizes electronic interactions.
For comparison, studies on other adamantane-carbonyl derivatives provide insights into expected bond lengths and angles. For instance, in 2-(adamantan-1-yl)-2-oxoethyl benzoate (B1203000) derivatives, the C=O bond length is typically observed around 1.21 Å, and the bond angles around the carbonyl carbon deviate slightly from the ideal 120° due to steric and electronic effects of the substituents. researchgate.net
Table 1: Predicted Bond Geometries in this compound
| Atoms Involved | Bond Type | Predicted Hybridization | Predicted Bond Angle (°) |
| C(keto)-C(ada)-C(ada) | C-C | sp³ | ~109.5 |
| C(ada)-C(keto)=O | C-C=O | sp² | ~120 |
| C(keto)-C(methylene)-H | C-C-H | sp³ | ~109.5 |
| C(methylene)-C(aldehyde)=O | C-C=O | sp² | ~120 |
Note: These are idealized values based on VSEPR theory. Actual values may vary due to steric and electronic factors.
Analysis of Crystal Packing and Supramolecular Assembly
The crystal packing and supramolecular assembly of this compound are anticipated to be driven by a combination of weak intermolecular interactions. The bulky and lipophilic nature of the adamantane cage plays a significant role in directing the packing arrangement.
Based on observations from various adamantane derivatives, the following interactions are expected to be prominent in the solid-state structure of this compound:
Van der Waals Forces: The large surface area of the adamantane moiety leads to significant van der Waals interactions, often resulting in interlocking or "gear-like" arrangements between neighboring molecules. This is a common feature in the crystal structures of adamantane-containing compounds. mdpi.com
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the adamantane cage or the propanal chain and the oxygen atoms of the carbonyl groups of adjacent molecules are highly probable. These interactions are frequently observed in the crystal packing of adamantane derivatives containing carbonyl functionalities. researchgate.net
In the absence of strong hydrogen bond donors (like -OH or -NH), the supramolecular assembly will be dominated by these weaker forces. The interplay between the shape-directing adamantane cages and the polar interactions of the dicarbonyl moiety would dictate the final three-dimensional architecture. For example, in the crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, N-H···S hydrogen bonds and C-H···π interactions are the primary forces governing the supramolecular structure. researchgate.netnih.gov While the specific interactions differ, this illustrates the importance of even weak directional forces in the crystal engineering of adamantane derivatives.
The formation of supramolecular assemblies through host-guest interactions is another hallmark of adamantane chemistry. The adamantyl group is known to form stable inclusion complexes with cyclodextrins and cucurbiturils. bldpharm.combldpharm.comarctomsci.comresearchgate.netnih.gov While not directly applicable to the pure crystalline state of this compound, this property highlights the potential for this molecule to participate in the formation of more complex supramolecular systems.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Type of Interaction | Participating Groups | Significance in Packing |
| Van der Waals Forces | Adamantane cages | Major contribution to close packing |
| Dipole-Dipole Interactions | Carbonyl groups (C=O) | Contributes to lattice energy and orientation |
| Weak C-H···O Hydrogen Bonds | Adamantane/Propanal C-H and Carbonyl O | Directional interactions influencing the network |
Computational Chemistry and Theoretical Investigations of 3 Adamantan 1 Yl 3 Oxopropanal
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 3-(adamantan-1-yl)-3-oxopropanal, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict its electronic structure and reactivity. chem960.com
The primary outputs of these calculations include the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uctm.edu A smaller gap suggests higher reactivity.
From these orbital energies, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior. These descriptors offer insights into the electrophilic or nucleophilic nature of the compound.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT
| Parameter | Formula | Hypothetical Value (eV) | Description |
| HOMO Energy (EHOMO) | - | -6.50 | Indicates electron-donating character. |
| LUMO Energy (ELUMO) | - | -1.20 | Indicates electron-accepting character. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 | Relates to chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | 6.50 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.20 | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.189 | The reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | A measure of the electrophilic character of a molecule. |
Additionally, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Exploration of Energy Landscapes
The adamantane (B196018) cage is rigid, but the propanal side chain of this compound possesses rotational freedom around its single bonds. This allows the molecule to adopt various three-dimensional arrangements, or conformations. Conformational analysis is performed to identify the most stable conformers, which are those residing at energy minima on the potential energy surface.
This analysis is typically initiated by systematically rotating the rotatable bonds (e.g., the C-C bonds in the propanal chain) to generate a wide range of possible conformers. The geometry of each of these starting structures is then optimized using DFT calculations, often at the same level of theory as used for electronic structure analysis (e.g., B3LYP/cc-pVDZ). scribd.com The final energies of the optimized structures are compared to determine their relative stabilities. The conformer with the lowest energy is identified as the global minimum, representing the most likely structure of the molecule in the gas phase.
The results provide insight into how the bulky adamantyl group influences the orientation of the oxopropanal chain, which can affect the molecule's reactivity and intermolecular interactions.
Table 2: Illustrative Conformational Analysis Results for this compound
| Conformer ID | Dihedral Angle (°)(Ad-CO-CH2-CHO) | Relative Energy(kcal/mol) | Boltzmann Population (%)at 298.15 K |
| Conf-1 | 178.5 | 0.00 | 75.3 |
| Conf-2 | 65.2 | 1.15 | 14.1 |
| Conf-3 | -68.9 | 1.25 | 10.6 |
Analysis of Intermolecular Interactions
In the solid state, molecules are stabilized by a network of intermolecular interactions. Computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these interactions.
Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal structure. nih.govresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The surface is colored according to properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm map indicate close intermolecular contacts, typically hydrogen bonds, while blue regions represent weaker or longer-range interactions. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a deeper understanding of the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.govbohrium.com This method identifies critical points in the electron density, such as bond critical points (BCPs) between interacting atoms. The properties at these BCPs, like the electron density (ρ) and its Laplacian (∇²ρ), reveal the strength and nature of the interaction. For instance, the presence of a BCP between a hydrogen atom of one molecule and an oxygen atom of another would confirm a hydrogen bond.
Reaction Mechanism Elucidation and Transition State Computations
Computational chemistry is instrumental in exploring potential reaction pathways for a molecule like this compound. For example, one could investigate the mechanism of its synthesis or its participation in subsequent reactions, such as a Friedel-Crafts type reaction. researchgate.net
To elucidate a reaction mechanism, researchers identify the structures of reactants, products, and any intermediates. The core of the investigation is locating the transition state (TS) structure for each step of the reaction. The TS is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. DFT calculations are used to optimize the geometry of the TS and calculate its vibrational frequencies. A valid TS structure is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier, which is critical for determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.
Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure.
For this compound, vibrational spectra (Infrared and Raman) would be calculated using DFT. scribd.comresearchgate.net After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the vibrational modes. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. The predicted spectra help in assigning the peaks observed in experimental IR and Raman measurements to specific molecular motions, such as the characteristic C=O stretches of the ketone and aldehyde, and the breathing modes of the adamantane cage. bohrium.com
Similarly, UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT). scribd.com These calculations yield the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the experimental spectrum. This provides insight into the electronic excitations within the molecule.
Molecular Dynamics Simulations for Dynamic Behavior Studies
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent or in a biological environment. bohrium.comnih.gov
In an MD simulation, the motion of every atom in a system is calculated over a period of time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system. For this compound, an MD simulation in a solvent like water or DMSO could reveal:
Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and stability.
Conformational Dynamics: The transitions between different stable conformers over time, providing a more realistic view than a static conformational analysis.
Structural Stability: Properties like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure throughout the simulation.
Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to the solvent, which is relevant for understanding its solubility and potential for interaction with other molecules. bohrium.com
These simulations provide a bridge between the quantum mechanical description of a single molecule and its behavior in a more complex, realistic environment.
Advanced Applications of 3 Adamantan 1 Yl 3 Oxopropanal in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block for Complex Adamantane (B196018) Architectures
The dual reactivity of 3-(Adamantan-1-yl)-3-oxopropanal, stemming from its ketone and aldehyde functionalities, makes it an exceptional starting material for the synthesis of intricate adamantane-containing structures. The difference in reactivity between the aldehyde and ketone groups allows for selective transformations, paving the way for the construction of complex, multi-substituted adamantane derivatives that would be challenging to access through other synthetic routes. researchgate.netnih.gov
The β-ketoaldehyde functionality is a linchpin for various cyclization and condensation reactions. For instance, it can readily react with dinucleophiles to form a wide range of heterocyclic systems fused or appended to the adamantane core. This strategic placement of reactive sites on a rigid, three-dimensional scaffold is crucial for creating molecules with precisely defined geometries. sigmaaldrich.com The adamantane cage itself provides a robust anchor, influencing the spatial orientation of the resulting architecture.
Derivatization for the Integration of Adamantyl Moieties into Advanced Pharmacophores and Bioactive Scaffolds
The adamantane moiety is a well-established pharmacophore in drug design, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates. nih.govresearchgate.net this compound serves as a key intermediate for introducing this bulky group into a variety of heterocyclic scaffolds known for their biological activity.
One of the most powerful applications of this compound is in the synthesis of adamantyl-substituted pyrazoles and pyrimidines. The reaction of β-ketoaldehydes with hydrazines is a classical and efficient method for the preparation of pyrazoles. researchgate.netacs.orgyoutube.comorganic-chemistry.org Similarly, condensation with amidines provides a direct route to pyrimidine (B1678525) derivatives. rsc.orgresearchgate.netyoutube.comnih.govnih.gov These heterocyclic cores are present in a vast number of pharmaceuticals, and the attachment of an adamantyl group can significantly modulate their pharmacological profiles. researchgate.net
The general schemes for these transformations are presented below:
Table 1: Synthesis of Adamantyl-Substituted Heterocycles
| Reaction | Reactants | Product | Significance |
|---|---|---|---|
| Pyrazole (B372694) Synthesis | This compound, Hydrazine (B178648) | Adamantyl-pyrazole derivative | Access to a wide range of bioactive compounds. researchgate.netacs.org |
The resulting adamantyl-functionalized heterocycles are promising candidates for screening in various drug discovery programs, targeting a wide range of diseases from viral infections to metabolic disorders. mdpi.com
Development of Catalysts and Ligands Incorporating the Adamantyl-Oxo Propanal Unit
The steric bulk of the adamantyl group is a highly desirable feature in the design of ligands for catalysis, as it can create a specific coordination environment around a metal center, influencing both the activity and selectivity of the catalyst. sinocompound.comresearchgate.net The 3-oxopropanal functionality provides a convenient handle for the synthesis of various types of ligands.
For example, condensation of the aldehyde or ketone group with primary amines can lead to the formation of Schiff base ligands. researchgate.netdigitellinc.comyoutube.comresearchgate.netyoutube.com The resulting imines, often in conjunction with the remaining carbonyl group, can act as bidentate or polydentate ligands for a variety of transition metals. The adamantyl group in such ligands can enhance their solubility in organic solvents and improve the stability of the resulting metal complexes. These complexes have potential applications in various catalytic transformations, including cross-coupling reactions and oxidation catalysis. acs.orgdoaj.org
Role in the Synthesis of Novel Polymeric Materials and Macromolecules
The incorporation of the rigid and thermally stable adamantane cage into polymer backbones or as pendant groups can significantly enhance the material's properties, such as its glass transition temperature, thermal stability, and solubility. usm.edursc.org this compound, with its two reactive carbonyl groups, is a promising monomer for polycondensation reactions. nih.govyoutube.comwur.nlnih.govyoutube.com
For instance, polycondensation with diamines could lead to the formation of polyimines (Schiff base polymers), while reactions with other bifunctional nucleophiles could yield a variety of novel polymer structures. The adamantyl group would be regularly incorporated into the polymer chain, imparting its unique properties to the resulting macromolecule.
Furthermore, the aldehyde group can undergo Knoevenagel condensation with active methylene (B1212753) compounds, a reaction that can be adapted for polymerization. sigmaaldrich.comwikipedia.orgslideshare.netrsc.orgthermofisher.com This allows for the synthesis of polymers with conjugated backbones and pendant adamantyl groups, which may have interesting optical and electronic properties. mdpi.com
Table 2: Potential Polymerization Reactions of this compound
| Polymerization Type | Co-monomer | Resulting Polymer | Potential Properties |
|---|---|---|---|
| Polycondensation | Diamine | Poly(Schiff base) | High thermal stability, specific solubility. |
Design and Synthesis of Molecular Recognition Systems and Host-Guest Chemistry
The adamantyl group is a classic guest molecule in host-guest chemistry, forming stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins. mdpi.comnih.govnih.govosti.govmdpi.comosti.gov The well-defined size and shape of the adamantane cage, along with its hydrophobic nature, allow it to fit snugly into the hydrophobic cavity of cyclodextrins.
This compound can be used to introduce the adamantyl "anchor" onto other molecules. The reactive oxopropanal side chain can be chemically modified to attach a wide range of functionalities, such as fluorophores, drugs, or targeting ligands. The resulting adamantane-functionalized molecules can then be non-covalently immobilized on cyclodextrin-coated surfaces or nanoparticles, creating sophisticated molecular recognition systems. These systems have applications in areas such as biosensors, targeted drug delivery, and self-assembling materials. mdpi.com
Contribution to the Fabrication of Designed Nanostructures
The ability of this compound to participate in the formation of coordination polymers and other well-defined supramolecular assemblies makes it a valuable component in the bottom-up fabrication of nanostructures. rsc.org The rigid adamantane unit can act as a strut, directing the assembly of metal ions and other organic linkers into predictable one-, two-, or three-dimensional networks. mdpi.comnih.gov
The chelation of metal ions by the β-dicarbonyl moiety can lead to the formation of metallosupramolecular architectures. By carefully selecting the metal ions and reaction conditions, it is possible to control the size, shape, and dimensionality of the resulting nanostructures. These designed nanostructures can exhibit interesting properties, such as porosity for gas storage or catalytic activity.
Conclusions and Future Research Perspectives
Synthesis and Reactivity Highlights of 3-(Adamantan-1-yl)-3-oxopropanal
The synthesis of this compound, a bifunctional molecule featuring a bulky adamantane (B196018) cage, a ketone, and an aldehyde, presents a unique synthetic challenge. While direct synthetic routes are not extensively documented in the literature, established methods for creating 1-adamantyl ketones and β-keto aldehydes offer viable pathways. A plausible approach involves the Claisen condensation of an adamantyl methyl ketone with an appropriate formate (B1220265) ester. The adamantyl methyl ketone precursor can be synthesized from adamantane-1-carbonyl chloride and a suitable methylating agent, such as a Grignard reagent. cas.cz During such reactions, the formation of the corresponding aldehyde from the acyl chloride has been observed as an intermediate, highlighting the delicate balance required in the synthesis of these structures. cas.cz
Another potential route could involve the controlled oxidation of 3-(adamantan-1-yl)propane-1,3-diol. The synthesis of 1,2-disubstituted adamantane derivatives often involves complex rearrangements and multistep sequences, starting from precursors like protoadamantan-4-one. nih.govorgsyn.org The base-catalyzed cyclization of halo ketones derived from 1-adamantanol (B105290) is a key step in forming protoadamantane (B92536) structures, which can then be elaborated. orgsyn.org
The reactivity of this compound is dictated by the interplay of its three key components: the sterically demanding adamantyl group and the two distinct carbonyl functionalities. The aldehyde is expected to be more reactive towards nucleophiles than the ketone, allowing for selective transformations. This differential reactivity is foundational for its use as a versatile building block. The β-keto aldehyde moiety can undergo a variety of classical reactions, including aldol (B89426) condensations, Knoevenagel condensations, and reactions with hydrazines or hydroxylamines to form heterocycles like pyrazoles and isoxazoles, respectively. The bulky adamantane group is expected to exert significant steric hindrance, influencing the stereochemical outcome of these reactions.
Challenges and Opportunities in the Synthesis and Derivatization of Adamantane-β-Keto Aldehydes
The synthesis and subsequent derivatization of adamantane-β-keto aldehydes are not without their hurdles. A primary challenge lies in achieving high selectivity and yield due to the potential for self-condensation and other side reactions of the highly reactive β-keto aldehyde system. The steric bulk of the adamantane moiety can impede reactions, necessitating harsher conditions which may, in turn, lead to undesired byproducts.
Furthermore, the purification of these often non-crystalline and reactive intermediates can be problematic. The derivatization of carbonyl compounds for analytical purposes, a common practice, can also be complex, with the potential for forming multiple products, such as in the case of oxime formation which can undergo Beckmann rearrangement. nih.gov
Despite these challenges, significant opportunities exist. The development of novel catalytic systems for the selective synthesis of these compounds would be a major advancement. There is a clear opportunity for creating a diverse library of adamantane-containing molecules from a single, versatile precursor like this compound. This could be achieved by exploiting the differential reactivity of the aldehyde and ketone groups. For instance, selective protection of the aldehyde would allow for chemistry to be performed exclusively at the ketone, and vice-versa. This strategic approach opens the door to a wide array of complex, functionalized adamantane derivatives that are currently difficult to access.
Untapped Potential in Advanced Materials, Supramolecular Chemistry, and Chemical Biology
The unique structural and physicochemical properties of the adamantane cage—rigidity, high thermal stability, and lipophilicity—make its derivatives highly attractive for various applications. nih.govwikipedia.org
Advanced Materials: Adamantane-based molecules are being explored for the development of advanced polymers with applications such as coatings for touchscreens. wikipedia.orgpensoft.net The incorporation of the adamantane unit can significantly enhance the thermal stability and mechanical properties of polymers. wikipedia.org Adamantane-type clusters have also demonstrated interesting nonlinear optical (NLO) properties. rsc.org The functional handles on this compound provide a platform to integrate this robust scaffold into larger polymeric or networked structures, potentially leading to materials with novel thermal, optical, or shape-memory properties. researchgate.net
Supramolecular Chemistry: The adamantane group is a cornerstone of host-guest chemistry, fitting perfectly into the cavities of macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govnih.govmdpi.com This strong and specific non-covalent interaction is the basis for constructing self-assembling supramolecular systems. nih.gov The aldehyde and ketone functionalities of this compound can be used to attach this "supramolecular anchor" to other molecules or surfaces, enabling the design of drug delivery systems, sensors, and molecular machines. nih.govmdpi.com
Chemical Biology: Adamantane derivatives have a rich history in medicinal chemistry, with approved drugs for treating viral infections, diabetes, and neurodegenerative diseases like Parkinson's and Alzheimer's. wikipedia.orgnih.govmdpi.com The lipophilic nature of the adamantane cage often improves a drug's ability to cross cell membranes. nih.gov The reactive handles of this compound offer a gateway to new classes of adamantane-based probes and therapeutic candidates. By attaching pharmacophores or fluorescent tags to this scaffold, researchers can develop new tools for studying biological processes and new drug candidates with potentially enhanced pharmacological profiles. pensoft.netontosight.ai
Prospects for Computational Design and High-Throughput Screening in Adamantane Chemistry
Modern computational and screening methods are poised to revolutionize the exploration of adamantane chemistry.
Computational Design: Computational techniques such as molecular docking and molecular dynamics are already being used to design bioactive adamantane derivatives. nih.gov These methods allow for the virtual screening of large compound libraries to identify promising candidates and can predict the binding affinity and mode of interaction with biological targets. nih.govchemrxiv.org For a molecule like this compound, computational studies can guide the design of derivatives with optimized properties for specific applications, be it in materials science or medicine. mdpi.comresearchgate.net
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for a specific activity. researchgate.netyoutube.com While traditionally used in drug discovery, HTS is increasingly being applied to materials science and catalysis research. The development of miniaturized and automated HTS platforms enables the screening of reactions on a nanomole scale, which is ideal for precious or complex substrates. scienceintheclassroom.org By combining the synthetic versatility of this compound with HTS, a vast chemical space of new adamantane derivatives can be rapidly synthesized and screened for desired properties. nih.gov This approach accelerates the discovery of new materials and bioactive compounds, bypassing the time-consuming process of one-by-one synthesis and testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Adamantan-1-yl)-3-oxopropanal and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, imine intermediates (e.g., 3t in ) are reacted with anhydrides (e.g., citraconic anhydride) or chlorinated reagents (e.g., 3-chloropropanoic acid) under reflux in dry solvents like benzene or 1,4-dioxane. Recrystallization from ethanol is commonly used for purification .
- Key Data : Yields range from 57% to 74% depending on substituents. For instance, 3b (3-(adamantan-1-yl)-2-(3-bromophenyl)-6-methyl-2,3-dihydro-1,3-oxazepin-4,7-dione) was obtained in 74% yield using citraconic anhydride .
Q. How can spectroscopic techniques (NMR, FTIR) validate the structure of adamantane-containing derivatives?
- Methodology :
- 1H NMR : Look for adamantyl proton signals at δ 1.55–2.14 ppm (multiplet for 12H) and carbonyl-related protons (e.g., O–C–N) at δ 6.06–8.58 ppm. Aromatic protons in substituted derivatives appear at δ 6.56–8.48 ppm .
- FTIR : Characteristic peaks include C=O stretches (1720–1730 cm⁻¹ for lactones/lactams), C–H stretches (2900–2920 cm⁻¹ for adamantyl groups), and aromatic C=C stretches (1518–1531 cm⁻¹) .
Q. What safety precautions are critical when handling intermediates like 3-chloropropanoic acid in adamantane synthesis?
- Guidelines : Use fume hoods, PPE (gloves, goggles), and adhere to GHS hazard codes (e.g., H302, H315 for skin/eye irritation). Solvent handling requires inert atmospheres (dry benzene, dioxane) to avoid side reactions .
Advanced Research Questions
Q. How do crystallographic data (e.g., SHELXTL refinement) resolve structural ambiguities in adamantane derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL software ( ) is used for structure refinement. Key parameters include:
- R factors : Values <0.05 (e.g., R = 0.035 for 2-(adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol) indicate high precision .
- Hydrogen bonding : For example, N–H⋯S interactions in 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5-thione form dimeric structures, confirmed via SC-XRD .
Q. What strategies address low yields in the synthesis of 3-(adamantan-1-yl)propanamide derivatives?
- Optimization Steps :
Catalyst screening : Anhydrous ZnCl₂ improves thiazinan-4-one formation (e.g., 5a,b ) .
Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to benzene.
Reaction time : Extended reflux (22–24 hours vs. 12 hours) increases yields by 15–20% .
Q. How can computational methods (Hirshfeld surface analysis, molecular docking) complement experimental data?
- Case Study : Hirshfeld surface analysis of 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea revealed C–H⋯O/F interactions (contributing 12.4% to crystal packing), validated by SC-XRD .
- Application : Molecular docking predicts binding affinities of adamantane derivatives to biological targets (e.g., bacterial enzymes), guiding SAR studies .
Q. What are the challenges in resolving non-planar conformations in adamantane-based chalconoids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
